molecular formula C8H10ClNO2 B13331814 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

2-(2-Amino-3-chlorophenoxy)ethan-1-ol

Cat. No.: B13331814
M. Wt: 187.62 g/mol
InChI Key: RHZAQXZODIXDGZ-UHFFFAOYSA-N
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Description

2-(2-Amino-3-chlorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of phenoxyethanol, where the phenyl ring is substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-3-chlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-chlorophenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(2-Amino-3-chlorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)ethan-1-ol
  • 2-(4-Amino-2-chlorophenoxy)ethan-1-ol
  • 2-(2-Aminoethylamino)ethanol

Uniqueness

2-(2-Amino-3-chlorophenoxy)ethan-1-ol is unique due to the specific positioning of the amino and chlorine substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the ortho position relative to the phenoxy group can enhance its ability to form hydrogen bonds, potentially leading to stronger interactions with biological targets.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-amino-3-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

RHZAQXZODIXDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)OCCO

Origin of Product

United States

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